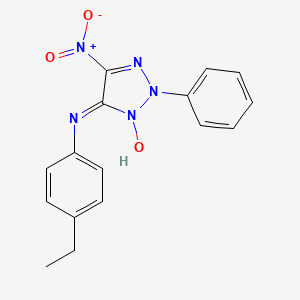![molecular formula C17H17N3O B4203571 N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide](/img/structure/B4203571.png)
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
Übersicht
Beschreibung
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of 1-ethyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and as a potential treatment for hypertension.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . The compound’s ability to modulate enzyme activity makes it a promising candidate for the treatment of metabolic disorders such as type-2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-benzimidazol-2yl benzamide: A similar compound with potential as a glucokinase activator.
2-(phenoxymethyl)-1H-benzimidazol-1-yl derivatives: Known for their anticonvulsant activity.
Uniqueness
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide stands out due to its specific structural features, such as the presence of an ethyl group at the 1-position of the benzimidazole ring and a benzamide moiety. These features contribute to its unique biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20-15-11-7-6-10-14(15)19-16(20)12-18-17(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWKZPMUAVRGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4203498.png)
![methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B4203501.png)
![dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B4203507.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4203519.png)
![2-({5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4203523.png)
![N-[5-({3-[(4-methoxyphenyl)amino]-3-oxopropyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B4203533.png)
![3-[(3,4-dichlorobenzyl)oxy]benzonitrile](/img/structure/B4203540.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B4203551.png)
![4-({[3,5-bis(acetyloxy)benzoyl]amino}methyl)benzoic acid](/img/structure/B4203556.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4203563.png)
![9-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4203570.png)
![1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B4203577.png)
